Chlorpheniramine-d6 maleate salt is a deuterated form of chlorpheniramine maleate, an antihistamine commonly used to relieve allergy symptoms. The deuterated version is particularly valuable in analytical chemistry for method development and validation, as it provides a stable internal standard for quantifying chlorpheniramine levels in biological samples. This compound is utilized in various scientific applications, including pharmacokinetics and drug metabolism studies.
Chlorpheniramine-d6 maleate salt is classified as an antihistamine and is specifically a derivative of chlorpheniramine, which is a first-generation antihistamine. The compound's chemical structure includes a chlorophenyl group, a pyridine ring, and a dimethylaminoethyl side chain. Its molecular formula is with a molecular weight of approximately 396.9 g/mol .
The synthesis of chlorpheniramine-d6 maleate salt involves several key steps:
The primary chemical reactions involving chlorpheniramine-d6 maleate salt include:
Chlorpheniramine-d6 maleate salt acts primarily as an antagonist at histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation and increased permeability of blood vessels that lead to allergy symptoms such as itching, sneezing, and nasal congestion.
The deuterated version allows for precise tracking in pharmacokinetic studies due to its unique mass signature compared to non-deuterated compounds .
These properties make chlorpheniramine-d6 maleate salt suitable for various analytical applications.
Chlorpheniramine-d6 maleate salt has several significant applications:
The strategic incorporation of deuterium into pharmaceutical compounds emerged as a significant methodology in the late 20th century, gaining substantial traction after the FDA's 2017 approval of deutetrabenazine—a deuterated version of tetrabenazine for Huntington's disease. This milestone validated deuterium's potential to enhance pharmacokinetic profiles and inspired applications across drug classes, including antihistamines [2]. Chlorpheniramine, first patented in the 1940s, became a prime candidate for deuteration due to its widespread use and metabolic characteristics. Researchers specifically targeted the dimethylamino group for deuterium substitution because this site undergoes oxidative N-demethylation—a primary metabolic pathway mediated by cytochrome P450 enzymes [7] [9]. By replacing hydrogen with deuterium at these positions, scientists created Chlorpheniramine-d6 Maleate Salt with altered metabolic kinetics due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond resists cleavage more effectively than the carbon-hydrogen bond [2].
Stable isotope labeling, particularly with deuterium, has revolutionized drug development by enabling accurate tracing of drug molecules without altering their chemical or biological behavior. Chlorpheniramine-d6 Maleate Salt exemplifies this role through several critical applications:
Table 1: Key Properties of Chlorpheniramine-d6 Maleate Salt
Property | Specification | Source |
---|---|---|
CAS Number | 1219806-45-7 | [3] [7] |
Molecular Formula | C₂₀H₁₇D₆ClN₂O₄ | [2] [7] |
Molecular Weight | 396.90 g/mol | [3] [7] |
Storage Temperature | -20°C | [7] |
Purity | >95% (HPLC) | [7] |
Parent Drug CAS | 113-92-8 | [7] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7